tert-Butyl 4-bromothiazol-2-ylcarbamate
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Overview
Description
tert-Butyl 4-bromothiazol-2-ylcarbamate: is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.16 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromothiazol-2-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromothiazole with tert-butyl chloroformate in the presence of a base such as diisopropylamine . The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran and hexane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromothiazol-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or thiols. The reactions are typically carried out in polar solvents like or .
Oxidation Reactions: Oxidizing agents such as or can be used.
Reduction Reactions: Reducing agents like or are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield tert-butyl 4-aminothiazol-2-ylcarbamate .
Scientific Research Applications
tert-Butyl 4-bromothiazol-2-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromothiazol-2-ylcarbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 4-bromothiazol-2-yl(methyl)carbamate
- tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate
- Ethyl 2-(tert-butoxycarbonyl)amino)thiazole-4-carboxylate
Comparison: tert-Butyl 4-bromothiazol-2-ylcarbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biochemical assays .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRIFGLINJVMLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668689 |
Source
|
Record name | tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944804-88-0 |
Source
|
Record name | tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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